![molecular formula C12H14ClNO4 B2787845 4-[[(1R)-1-Carboxy-2-methylpropyl]amino]-3-chlorobenzoic acid CAS No. 2567489-99-8](/img/structure/B2787845.png)

4-[[(1R)-1-Carboxy-2-methylpropyl]amino]-3-chlorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

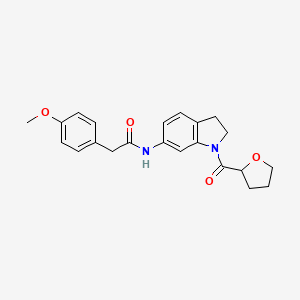

4-[[(1R)-1-Carboxy-2-methylpropyl]amino]-3-chlorobenzoic acid is a useful research compound. Its molecular formula is C12H14ClNO4 and its molecular weight is 271.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hydrogen Bonded Supramolecular Association

Research on similar compounds, such as 2-amino-4-methylpyridinium with various benzoic acids, has revealed insights into hydrogen-bonded supramolecular associations. These compounds demonstrate intricate hydrogen bonding and noncovalent interactions, contributing to their supramolecular architecture and potentially influencing the properties and applications of 4-[[(1R)-1-Carboxy-2-methylpropyl]amino]-3-chlorobenzoic acid in similar contexts (Khalib et al., 2014).

Solubility and Thermodynamic Modelling

Studies on 2-amino-4-chlorobenzoic acid have explored its solubility in various organic solvents, providing valuable data for understanding the solubility behavior of related compounds. Such research is crucial for optimizing purification processes and could be relevant for this compound (Li et al., 2017).

Hydrogen Bonding in Hydration Products

Research on hydration products of compounds like 3,4,5,6-tetrachloro-N-(methyl-2-pyridyl)phthalmic acids, which bear resemblance to this compound, has provided insights into hydrogen-bonded ion chains and their network formations. This understanding is vital for predicting the behavior of similar compounds in hydrated states (Waddell et al., 2011).

Photodecomposition Studies

Investigations into the photodecomposition of chlorobenzoic acids, including their reactions under ultraviolet irradiation, have implications for understanding the stability and decomposition pathways of related compounds like this compound (Crosby & Leitis, 1969).

Structural Insights from Proton-Transfer Compounds

Structural studies on proton-transfer compounds involving chlorophthalic acid and heteroaromatic Lewis bases provide valuable structural insights that can be extrapolated to understand the behavior of this compound in similar conditions (Smith et al., 2009).

Mecanismo De Acción

Target of Action

The compound, also known as Tirzepatide, is a dual GIP/GLP-1 receptor co-agonist . It primarily targets the GIP (Glucose-dependent Insulinotropic Polypeptide) and GLP-1 (Glucagon-like Peptide-1) receptors . These receptors are key mediators of insulin secretion and are also expressed in regions of the brain that regulate food intake .

Mode of Action

Tirzepatide is an acylated peptide engineered to activate the GIP and GLP-1 receptors . It binds to and stimulates GIP receptors similarly to native GIP, while its effects at the GLP-1 receptor are less than native GLP-1 . The activation of these receptors leads to enhanced insulin secretion, which helps in the regulation of blood glucose levels .

Biochemical Pathways

The activation of GIP and GLP-1 receptors by Tirzepatide affects several biochemical pathways. These include pathways related to carbohydrate metabolism, energy metabolism, and amino acid metabolism . The activation of these receptors leads to the production of cAMP, which further triggers a cascade of intracellular events, resulting in the secretion of insulin .

Pharmacokinetics

It is known that the compound has a bioavailability of 80% . It is metabolized through proteolytic cleavage, β-oxidation of fatty diacid section, and amide hydrolysis . The elimination half-life of Tirzepatide is approximately 5 days, and it is excreted through urine and feces .

Result of Action

The activation of GIP and GLP-1 receptors by Tirzepatide has shown significant effects in clinical trials. It has been found to reduce both HbA1c levels and body weight in type 2 diabetic subjects . A sizable proportion of patients reached an HbA1c of <5.7% (indicating normoglycaemia), and lost more than 10% of their baseline body weight .

Action Environment

The action of Tirzepatide can be influenced by various environmental factors. For instance, the presence of nutrients in the intestine can stimulate the release of incretin hormones like GIP and GLP-1 . Additionally, the metabolic state of the individual, such as the presence of obesity or type 2 diabetes, can also impact the efficacy and stability of Tirzepatide .

Propiedades

IUPAC Name |

4-[[(1R)-1-carboxy-2-methylpropyl]amino]-3-chlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-6(2)10(12(17)18)14-9-4-3-7(11(15)16)5-8(9)13/h3-6,10,14H,1-2H3,(H,15,16)(H,17,18)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMSBJLCYMYIND-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC1=C(C=C(C=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2787764.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopropanecarboxamide](/img/structure/B2787766.png)

![(5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine](/img/structure/B2787770.png)

![N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2787774.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2787776.png)

![1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone](/img/structure/B2787779.png)